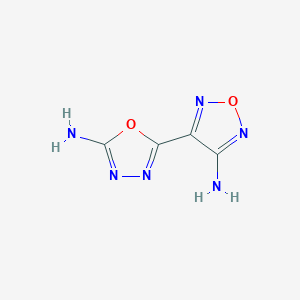

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

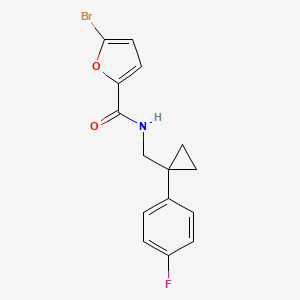

The compound “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been widely studied due to their many important chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” would likely feature a five-membered oxadiazole ring attached to an amine group .

Chemical Reactions Analysis

Oxadiazoles have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” are not available due to the lack of specific studies .

Applications De Recherche Scientifique

Energetic Compounds

Compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings, such as “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine”, have been studied for their potential as energetic materials . These compounds exhibit good thermal stabilities and acceptable sensitivity values. Their detonation performance numbers, based on the calculated heats of formation and measured densities, indicate that some of these bonded nitroaminofurazan/oxadiazole materials are comparable to RDX .

Anti-Salmonella Typhi Activity

New 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-Salmonella Typhi activity . Some of these compounds showed significant activity against Salmonella Typhi . This suggests that “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” and its derivatives could potentially be used in the development of new antibacterial drugs.

Urease Inhibitory Activity

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized and evaluated in vitro for their urease inhibitor activities . This suggests that “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” could potentially be used in the development of new urease inhibitors.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with its target, CYP51, by binding to the enzyme’s active site

Biochemical Pathways

The compound’s interaction with CYP51 affects the sterol biosynthesis pathway . By inhibiting CYP51, the compound disrupts the production of ergosterol, a key component of cell membranes in fungi and protozoa. This disruption can lead to cell death, making the compound potentially useful as an antifungal or antiprotozoal agent.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with CYP51. By inhibiting this enzyme, the compound disrupts sterol biosynthesis, potentially leading to cell death in organisms that rely on ergosterol for cell membrane integrity .

Propriétés

IUPAC Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O2/c5-2-1(9-12-10-2)3-7-8-4(6)11-3/h(H2,5,10)(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKWIOMZWRTISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2918637.png)

![N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2918638.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide](/img/structure/B2918642.png)

![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)

![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)

![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)

![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)